![molecular formula C29H40Br2 B031703 9,9-Dioctyl-2,7-dibromofluorene CAS No. 198964-46-4](/img/structure/B31703.png)
9,9-Dioctyl-2,7-dibromofluorene
Overview
Description
9,9-Dioctyl-2,7-dibromofluorene (CAS number 198964-46-4) is used for the synthesis of polymer semiconductors, engaging either Suzuki coupling or Stille coupling reactions . It is also used as an intermediate for polymeric light-emitting diodes and as an OLED material because of their pure blue emission and efficient electroluminescence coupled with a high charge-carrier mobility and good process ability .
Synthesis Analysis
The synthesis of 9,9-Dioctyl-2,7-dibromofluorene involves the reaction of 1-bromo-tetradecane with potassium tert.-butoxide and 2,7 dibromo fluorenes in THF solution under nitrogen protection . The reaction is carried out at normal temperature for 3 hours. After the reaction, the product is extracted with ethyl acetate, dried with anhydrous magnesium sulfate, and the residual solvent is removed by oil pump extraction .
Molecular Structure Analysis
The molecular formula of 9,9-Dioctyl-2,7-dibromofluorene is C29H40Br2 . It has a molecular weight of 548.44 g/mol . The structure of the molecule can be represented by the SMILES string CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC
.
Chemical Reactions Analysis
9,9-Dioctyl-2,7-dibromofluorene can be used as a reactant to synthesize hyperbranched conjugated conductive copolymers by Pd-catalyzed Suzuki-Miyaura cross coupling (SMC) copolymerization reaction with different dibromoarenes .
Physical And Chemical Properties Analysis
9,9-Dioctyl-2,7-dibromofluorene is a solid with a melting point of 59-63 °C (lit.) . It has a molecular weight of 548.4 g/mol and a XLogP3-AA value of 13.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has 14 rotatable bonds .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
9,9-Dioctyl-2,7-dibromofluorene: is utilized in the synthesis of materials for OLEDs. These diodes are used in creating high-definition display screens with vibrant colors and deep blacks. The compound serves as a precursor for donor-acceptor type photoelectrical materials that are essential in the light-emitting layers of OLEDs .
Organic Photovoltaics (OPVs)
In the field of renewable energy, this compound is instrumental in developing OPVs. It acts as a building block for semiconducting polymers that convert solar energy into electrical energy, contributing to the advancement of solar cell technology .
Organic Field-Effect Transistors (OFETs)
9,9-Dioctyl-2,7-dibromofluorene: is a key reactant in the production of semiconducting polymers for OFETs. These transistors are crucial components in flexible electronics and sensors, offering the potential for lightweight and bendable electronic devices .
Polymer Semiconductors
The compound is used for synthesizing polymer semiconductors through Suzuki or Stille coupling reactions. These semiconductors are vital for the development of electronic devices that require materials with high charge-carrier mobility and good processability .
Interface Layer Materials for Organic Electronics
As an intermediate for polymeric light-emitting diodes, 9,9-Dioctyl-2,7-dibromofluorene is also applied in interface layers of organic electronics. These layers improve the performance and stability of electronic devices by facilitating better charge injection and transport .
Electroluminescence
Alkyl-substituted polyfluorenes derived from this compound exhibit pure blue and efficient electroluminescence. This property is harnessed in the creation of display applications, particularly for devices that require a pure blue light source .
Synthesis of Low Band Gap Polymers
The compound contributes to the synthesis of low band gap polymers, which are essential for creating materials that absorb light over a wide spectrum. These polymers are used in applications such as photodetectors and sensors .
Development of Blue and White Emitting Diodes
Research has leveraged 9,9-Dioctyl-2,7-dibromofluorene in the synthesis of fluorene-based copolymers for blue and white emitting diodes. These diodes are significant for lighting and display technologies that require a broad range of color outputs .
Safety And Hazards
In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Relevant Papers
There are several papers related to 9,9-Dioctyl-2,7-dibromofluorene. For example, one paper discusses the synthesis of 9,9-disubstituted alkyl-2,7-dibromofluorene . Another paper discusses the synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis . There is also a paper on the rational design of semiconducting polymer poly[(9,9-dioctylfluorenyl-2 .
properties
IUPAC Name |
2,7-dibromo-9,9-dioctylfluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40Br2/c1-3-5-7-9-11-13-19-29(20-14-12-10-8-6-4-2)27-21-23(30)15-17-25(27)26-18-16-24(31)22-28(26)29/h15-18,21-22H,3-14,19-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLQIOPIMZZBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
286438-50-4 | |
Record name | 9H-Fluorene, 2,7-dibromo-9,9-dioctyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286438-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60410565 | |
Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Dioctyl-2,7-dibromofluorene | |
CAS RN |
198964-46-4 | |
Record name | 9,9-Dioctyl-2,7-dibromofluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60410565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9-di-n-octylfluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 9,9-Dioctyl-2,7-dibromofluorene utilized in polymer synthesis, and what makes this approach advantageous?
A1: 9,9-Dioctyl-2,7-dibromofluorene serves as a crucial monomer in the synthesis of π-conjugated polymers via direct arylation polycondensation []. This method directly couples the monomer with aromatic compounds like 3,4-ethylenedioxythiophene, forming a carbon-carbon bond between them.
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